molecular formula C8H14O3 B1603319 2-Propenoic acid, 2-methyl-, 1-ethoxyethyl ester CAS No. 51920-52-6

2-Propenoic acid, 2-methyl-, 1-ethoxyethyl ester

Cat. No. B1603319
Key on ui cas rn: 51920-52-6
M. Wt: 158.19 g/mol
InChI Key: HVBADOTWUFBZMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07193023B2

Procedure details

To a 500-mL, 3-necked round bottomed flask equipped with a thermocouple temperature monitor, nitrogen inlet and a magnetic stirrer was added 300 mL of ethyl vinyl ether and 25.0 g (0.29 mol) of methacrylic acid. The mixture was cooled in an ice bath and 0.2 g (0.001 mol) of p-toluenesulfonic acid monohydrate was added. The flask was removed from the ice bath and stirred for 4 hours at which time the mixture was filtered through a bed of sodium carbonate and the ethyl vinyl ether removed on a rotary evaporator. The resulting oil was distilled twice from sodium carbonate at reduced pressure to yield 8.9 g (20%) of the title compound as a clear, colorless oil.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
20%

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH:19]([O:21][CH2:22][CH3:23])=[CH2:20]>>[C:1]([O:6][CH:19]([O:21][CH2:22][CH3:23])[CH3:20])(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:1.2|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
C(C(=C)C)(=O)O
Name
Quantity
300 mL
Type
reactant
Smiles
C(=C)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 4 hours at which time the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500-mL, 3-necked round bottomed flask equipped with a thermocouple temperature monitor, nitrogen inlet and a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The flask was removed from the ice bath
FILTRATION
Type
FILTRATION
Details
was filtered through a bed of sodium carbonate
CUSTOM
Type
CUSTOM
Details
the ethyl vinyl ether removed on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
The resulting oil was distilled twice from sodium carbonate at reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C(=C)C)(=O)OC(C)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 8.9 g
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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